3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI)
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Overview
Description
3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a hydroxyl group, and multiple substituents, including butyl, fluoro, and isopropyl groups. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine ring, followed by the introduction of the butyl, fluoro, and isopropyl groups through various substitution reactions. The hydroxyl group is then added via a hydroxylation reaction. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization techniques allows for the identification of the most effective reaction conditions, minimizing waste and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluoro group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The butyl and isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the butyl group can produce a variety of alkylated derivatives.
Scientific Research Applications
3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, its hydroxyl and fluoro groups may interact with hydrogen-bonding sites, while the butyl and isopropyl groups provide hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinemethanol, 5-butyl-4-(4-chloro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI)
- 3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-methoxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI)
Uniqueness
Compared to similar compounds, 3-Pyridinemethanol, 5-butyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) stands out due to the presence of the fluoro and hydroxyl groups, which confer unique chemical and biological properties. These groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H34FNO2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[(4R)-3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol |
InChI |
InChI=1S/C23H34FNO2/c1-7-8-9-18-21(17-11-10-16(24)12-19(17)27)20(15(6)26)23(14(4)5)25-22(18)13(2)3/h10-15,21,25-27H,7-9H2,1-6H3/t15-,21-/m1/s1 |
InChI Key |
QQZZWLWHWXXPBP-QVKFZJNVSA-N |
Isomeric SMILES |
CCCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |
Canonical SMILES |
CCCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
Origin of Product |
United States |
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